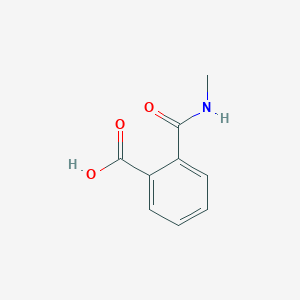

2-(Methylcarbamoyl)benzoic acid

概要

説明

2-(Methylcarbamoyl)benzoic acid is an organic compound with the molecular formula C₉H₉NO₃. It is a derivative of benzoic acid, where a methylcarbamoyl group is attached to the second position of the benzene ring.

作用機序

Target of Action

It is known to be a significant impurity in the production of milnacipran hydrochloride , a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia . This suggests that 2-(Methylcarbamoyl)benzoic acid may interact with similar targets as milnacipran hydrochloride, such as serotonin and norepinephrine transporters.

準備方法

Synthetic Routes and Reaction Conditions

2-(Methylcarbamoyl)benzoic acid can be synthesized through the reaction of phthalic anhydride with methylamine. The reaction typically involves heating the reactants under reflux conditions, followed by purification through recrystallization . The general reaction scheme is as follows:

Reactants: Phthalic anhydride and methylamine.

Conditions: Reflux in a suitable solvent such as methanol.

Purification: Recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity.

化学反応の分析

Types of Reactions

2-(Methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the methylcarbamoyl group to other functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include amines or alcohols.

Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

科学的研究の応用

Pharmaceutical Applications

Key Role in Drug Synthesis

2-(Methylcarbamoyl)benzoic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Notably, it is a crucial impurity in the production of milnacipran hydrochloride , a serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating fibromyalgia and major depressive disorder . The synthesis of milnacipran involves several steps where this compound acts as a building block.

Case Study: Milnacipran Hydrochloride Production

In a detailed study, researchers synthesized milnacipran hydrochloride using this compound. The study highlighted the importance of controlling the purity of this compound to ensure the efficacy and safety of the final pharmaceutical product. The crystal structure analysis revealed specific bond lengths and angles that are critical for the compound's biological activity .

Agricultural Applications

Herbicide Development

Research indicates that derivatives of this compound can be utilized in the formulation of herbicides. These compounds exhibit properties that can inhibit weed growth while being less harmful to crops. This application is particularly relevant in developing sustainable agricultural practices where selective herbicides are needed .

Material Science

Polymer Synthesis

The compound has potential applications in material science, particularly in polymer synthesis. Its ability to form hydrogen bonds makes it suitable for creating polymers with enhanced mechanical properties. Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and tensile strength .

Analytical Chemistry

Analytical Techniques

this compound is also employed in various analytical techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). These techniques are essential for determining the purity and concentration of pharmaceutical compounds during quality control processes .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for milnacipran hydrochloride | Critical for drug efficacy and safety |

| Agriculture | Herbicide formulation | Supports sustainable farming practices |

| Material Science | Polymer synthesis | Enhances mechanical properties |

| Analytical Chemistry | HPLC, LC-MS | Ensures quality control in pharmaceuticals |

類似化合物との比較

Similar Compounds

Benzoic acid: The parent compound, known for its antimicrobial properties.

Phthalamic acid: A related compound with similar structural features.

N-methylphthalamic acid: Another derivative with a methyl group attached to the nitrogen atom.

Uniqueness

2-(Methylcarbamoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

2-(Methylcarbamoyl)benzoic acid, also known by its CAS number 6843-36-3, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a benzoic acid moiety with a methylcarbamoyl group at the 2-position, which influences its biological interactions and mechanisms of action.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated that derivatives of benzoic acid, including this compound, possess antimicrobial effects against various pathogens. The mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

- Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory pathways. For instance, they can inhibit the production of pro-inflammatory cytokines, thus providing potential therapeutic benefits in inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound's ability to interact with cellular signaling pathways involved in cell proliferation and survival is under investigation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes. For example, it has been noted to affect proteolytic enzymes that play roles in protein degradation pathways .

- Receptor Modulation : There is evidence suggesting that this compound could modulate receptor activity linked to inflammation and cancer progression. This modulation may lead to altered cellular responses and therapeutic effects .

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, showcasing the compound's potential as a natural preservative or therapeutic agent .

-

Anti-inflammatory Research :

- In vitro experiments demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophage cultures, indicating its potential utility in managing inflammatory conditions such as arthritis.

- Cancer Cell Line Study :

Table 1: Biological Activities of this compound

特性

IUPAC Name |

2-(methylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10-8(11)6-4-2-3-5-7(6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIRZHBFUPWNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。